5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique thiazole ring structure and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the condensation reaction with 2,4-dichlorobenzaldehyde under specific conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE
- N-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE
Uniqueness
The uniqueness of N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE lies in its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H8Cl3F3N2S |
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Molecular Weight |
435.7 g/mol |
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C17H8Cl3F3N2S/c18-11-4-1-9(2-5-11)14-15(17(21,22)23)25-16(26-14)24-8-10-3-6-12(19)7-13(10)20/h1-8H/b24-8+ |
InChI Key |
FMVGYZGCOGZHPZ-KTZMUZOWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)/N=C/C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N=CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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